Cas no 853377-10-3 (2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene)

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene structure
853377-10-3 structure
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
853377-10-3
C22H30B2O4
380.093206882477
MFCD22381082
3042149
58498962

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene Properties

Names and Identifiers

    • 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
    • 2,7-Naphthalenediboronic Acid Bis(pinacol) Ester
    • 2,2'-(2,7-Naphthalenediyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
    • 2,2′-(2,7-Naphthalenediyl)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] (ACI)
    • 4,4,5,5-tetramethyl-2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthyl]-1,3,2-dioxaborolane
    • AKOS040768137
    • D89120
    • B5288
    • SCHEMBL1294059
    • PQQMFCQMJJVNTR-UHFFFAOYSA-N
    • CS-0312026
    • 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
    • MFCD22381082
    • 4,4,5,5-tetramethyl-2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane
    • 853377-10-3
    • +Expand
    • MFCD22381082
    • PQQMFCQMJJVNTR-UHFFFAOYSA-N
    • 1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)17-11-9-15-10-12-18(14-16(15)13-17)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3
    • O1C(C)(C)C(C)(C)OB1C1C=C2C(C=CC(B3OC(C)(C)C(C)(C)O3)=C2)=CC=1

Computed Properties

  • 380.2330198g/mol
  • 0
  • 4
  • 2
  • 380.2330198g/mol
  • 28
  • 521
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 36.9Ų

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P01DFTC-1g
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
853377-10-3 >95.0%(GC)(T)
1g
$190.00 2024-04-21
A2B Chem LLC
AX05840-100mg
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
853377-10-3 95%
100mg
$8.00 2024-04-19
Aaron
AR01DG1O-100mg
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
853377-10-3 97%
100mg
$10.00
abcr
AB549742-1 g
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene; .
853377-10-3
1g
€274.60 2023-06-14
Ambeed
A1154431-100mg
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
853377-10-3 98%
100mg
$11.0
eNovation Chemicals LLC
Y1246345-250mg
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
853377-10-3 97%
250mg
$75 2024-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTH560-250mg
1,3,2-Dioxaborolane, 2,2′-(2,7-naphthalenediyl)bis[4,4,5,5-tetramethyl-4,4,5,5-tetramethyl-2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane
853377-10-3 95%
250mg
¥180.0
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1382696-100mg
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
853377-10-3 97%
100mg
¥106.00 2024-07-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B868949-200mg
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
853377-10-3 95%
200mg
576.00
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B5288-1G
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
853377-10-3 95.0%(GC&T)
1G
¥1790.0 2022-07-28

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  20 h, 75 °C
Reference
Impact of the macrocyclic structure and dynamic solvent effect on the reactivity of a localised singlet diradicaloid with π-single bonding character
Wang, Zhe; et al, Chemical Science, 2021, 12(2), 613-625

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  12 h, 80 °C
Reference
Electron Delocalization in Perylene Diimide Helicenes
Schuster, Nathaniel J.; et al, Angewandte Chemie, 2016, 55(43), 13519-13523

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Benzene ;  overnight, rt
Reference
Three-step synthesis of arylpolyboronic acids from phenols via organotin compounds
Fidelibus, Pablo M.; et al, Applied Organometallic Chemistry, 2007, 21(8), 682-687

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 80 °C
Reference
A noncovalently assembled porphyrinic catenane consisting of two interlocking [43]-membered rings
Beyler, Maryline; et al, New Journal of Chemistry, 2011, 35(8), 1751-1757

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  1 h, rt; 3 h, reflux
2.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Benzene ;  overnight, rt
Reference
Three-step synthesis of arylpolyboronic acids from phenols via organotin compounds
Fidelibus, Pablo M.; et al, Applied Organometallic Chemistry, 2007, 21(8), 682-687

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium ;  5 min, rt
1.2 4 h, rt
1.3 Reagents: Ammonium chloride ;  rt
2.1 Reagents: Borane Solvents: Tetrahydrofuran ;  1 h, rt; 3 h, reflux
3.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Benzene ;  overnight, rt
Reference
Three-step synthesis of arylpolyboronic acids from phenols via organotin compounds
Fidelibus, Pablo M.; et al, Applied Organometallic Chemistry, 2007, 21(8), 682-687

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Carbon tetrachloride
2.1 Reagents: Sodium ;  5 min, rt
2.2 4 h, rt
2.3 Reagents: Ammonium chloride ;  rt
3.1 Reagents: Borane Solvents: Tetrahydrofuran ;  1 h, rt; 3 h, reflux
4.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Benzene ;  overnight, rt
Reference
Three-step synthesis of arylpolyboronic acids from phenols via organotin compounds
Fidelibus, Pablo M.; et al, Applied Organometallic Chemistry, 2007, 21(8), 682-687

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: Cyclohexene ;  48 h, 100 °C
Reference
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
1.2 24 h, 100 °C
2.1 Catalysts: Sodium triethylborohydride ,  2094503-97-4 Solvents: Tetrahydrofuran ;  2 min, rt
2.2 Reagents: Cyclohexene ;  48 h, 100 °C
Reference
Cobalt-Catalyzed Regioselective Borylation of Arenes: N-Heterocyclic Silylene as an Electron Donor in the Metal-Mediated Activation of C-H Bonds
Ren, Hailong; et al, Chemistry - A European Journal, 2017, 23(24), 5663-5667

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Boron triiodide Solvents: 1,2,4-Trichlorobenzene ;  rt; 16 h, 240 °C; 240 °C → rt
1.2 Reagents: Triethylamine ;  0.5 h, rt
Reference
Multiple Electrophilic C-H Borylation of Arenes Using Boron Triiodide
Oda, Susumu ; et al, Organic Letters, 2020, 22(2), 700-704

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclohexane ;  16 h, 80 °C
Reference
Selective Ir-catalysed borylation of polycyclic aromatic hydrocarbons: structures of naphthalene-2,6-bis(boronate), pyrene-2,7-bis(boronate) and perylene-2,5,8,11-tetra(boronate) esters
Coventry, David N.; et al, Chemical Communications (Cambridge, 2005, (16), 2172-2174

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene Raw materials

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene Preparation Products

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:853377-10-3)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:853377-10-3)
TANG SI LEI
15026964105
2881489226@qq.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:853377-10-3)
XU NV SHI
15221998634
1986399151@qq.com

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:853377-10-3)2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
A1052107
99%
5g
391.0